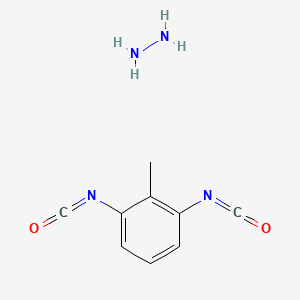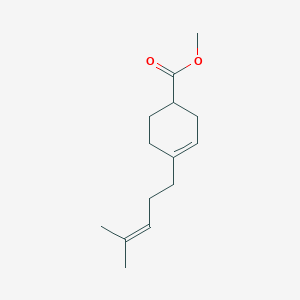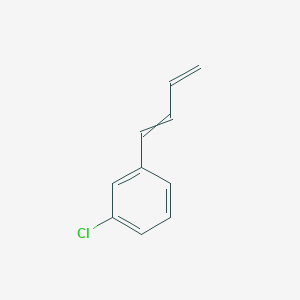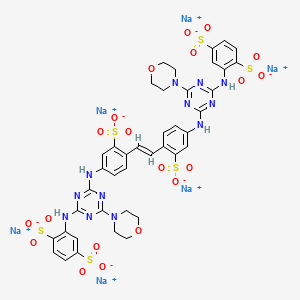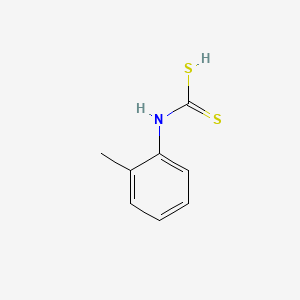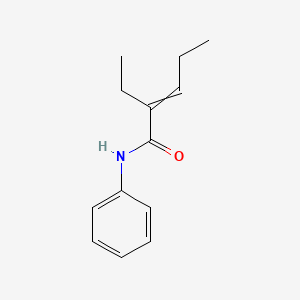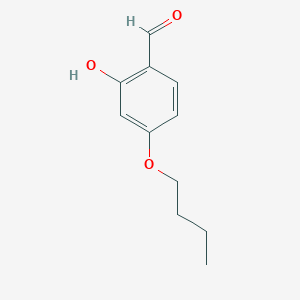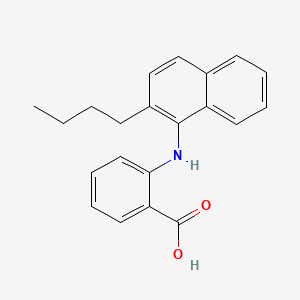
Benzene, 1-(1,2-dibromoethyl)-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,2-dibromoethyl)-3-nitro-: is an organic compound with the molecular formula C8H8Br2NO2 It is a derivative of benzene, where a nitro group and a dibromoethyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,2-dibromoethyl)-3-nitro- typically involves the bromination of ethylbenzene followed by nitration. The reaction conditions for bromination often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The nitration process involves the use of a nitrating mixture, usually a combination of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-(1,2-dibromoethyl)-3-nitro- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The dibromoethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace one or both bromine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen (H2) with palladium on carbon (Pd/C)
Substitution: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amino derivatives
Substitution: Formation of hydroxyl or amino derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-(1,2-dibromoethyl)-3-nitro- is used as an intermediate in the synthesis of various organic compounds. It is also used in studying reaction mechanisms and kinetics due to its well-defined reactivity.
Biology: In biological research, this compound is used to study the effects of nitro and dibromoethyl groups on biological systems. It serves as a model compound in toxicology studies to understand the impact of similar compounds on living organisms.
Medicine: While not directly used as a drug, Benzene, 1-(1,2-dibromoethyl)-3-nitro- is used in medicinal chemistry research to develop new pharmaceuticals. Its derivatives are explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals. It is also used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1,2-dibromoethyl)-3-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dibromoethyl group can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The pathways involved include oxidative stress, DNA damage, and enzyme inhibition.
Comparación Con Compuestos Similares
Benzene, 1,2-dibromo-: Similar in structure but lacks the nitro group.
Benzene, 1-nitro-2-bromo-: Contains a nitro group and a single bromine atom.
Benzene, 1-(1-bromoethyl)-3-nitro-: Contains a nitro group and a single bromoethyl group.
Uniqueness: Benzene, 1-(1,2-dibromoethyl)-3-nitro- is unique due to the presence of both a nitro group and a dibromoethyl group. This combination imparts distinct chemical reactivity and potential applications compared to its similar compounds. The presence of two bromine atoms in the dibromoethyl group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
53534-16-0 |
|---|---|
Fórmula molecular |
C8H7Br2NO2 |
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
1-(1,2-dibromoethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c9-5-8(10)6-2-1-3-7(4-6)11(12)13/h1-4,8H,5H2 |
Clave InChI |
WMICFDUSGUAMPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
